6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The compound also includes a pyrazole ring substituted with a phenyl group and a tosyl group. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.
Introduction of the tosyl group: The pyrazole intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Formation of the quinoxaline core: The final step involves the condensation of the tosylated pyrazole with an o-phenylenediamine derivative under oxidative conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoxaline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoxaline N-oxides or pyrazole N-oxides.
Reduction: Formation of dihydroquinoxaline or reduced pyrazole derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Scientific Research Applications
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine
- 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)benzoxazole
- 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)benzothiazole
Uniqueness
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its combination of a quinoxaline core with a tosylated pyrazole ring. This structure provides a distinct set of chemical and biological properties, making it more versatile in various applications compared to its analogs. The presence of the tosyl group enhances its reactivity, while the quinoxaline core contributes to its stability and potential biological activity.
Properties
IUPAC Name |
6-[2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-17-7-10-20(11-8-17)31(29,30)28-24(16-22(27-28)18-5-3-2-4-6-18)19-9-12-21-23(15-19)26-14-13-25-21/h2-15,24H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUCTWVAYGLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.